Ac-calpastatin (184-210)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ac-calpastatin (184-210)” is a selective calpain inhibitor. It strongly inhibits calpain I and II but does not inhibit papain, trypsin, and cathepsin L . It increases the secretion of amyloid β-protein (A β) 42, A β 40, and A β 42 ratio .

Synthesis Analysis

“Ac-calpastatin (184-210)” is a synthetic acetylated fragment that inhibits calpains I & II . It has been used as the endogenous calpain inhibitor to study its effects on myristoylated alanine-rich C kinase substrate (MARCKS) cleavage in mouse kidney cells . It has also been used as a calpain inhibitor to examine its effects on the formation of DNA-platinum adducts by cisplatin (CDDP) in neuronal cells .

Molecular Structure Analysis

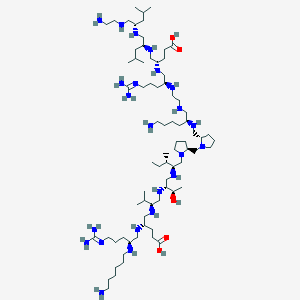

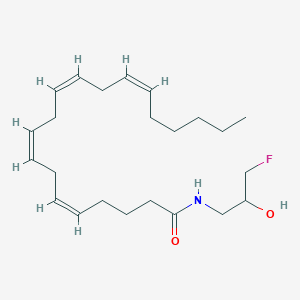

The molecular formula of “Ac-calpastatin (184-210)” is C75H160N23O5 . The sequence (3-letter) is Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH2 .

Chemical Reactions Analysis

“Ac-calpastatin (184-210)” is a potent, selective, and reversible calpain inhibitor with Ki values of 0.2 nM and 6 μM for µ-calpain and cathepsin L, respectively .

Physical And Chemical Properties Analysis

The molecular weight of “Ac-calpastatin (184-210)” is 1464.2 g/mol . It has a topological polar surface area of 453 Ų .

科学的研究の応用

Neurodegenerative Disease Modulation

Ac-calpastatin (184-210) is a potent inhibitor of calpain, a protease implicated in neurodegenerative diseases. By inhibiting calpain, this peptide can potentially modulate the pathophysiology of conditions like Alzheimer’s and Parkinson’s disease. It has been shown to reduce calpain and caspase activation in neurotoxicity models, suggesting a protective role against neuronal cell death .

Cell Biology and Membrane Fusion Events

In cell biology, Ac-calpastatin (184-210) plays a crucial role in regulating membrane fusion events. It is involved in neural vesicle exocytosis and platelet aggregation, which are essential processes in cellular communication and the immune response .

Pharmacological Research

This peptide serves as a valuable tool in pharmacological research, particularly in the development of calpain inhibitors. Its selective inhibition properties make it an excellent candidate for studying the effects of calpain inhibition on various cellular processes, including apoptosis and protein cleavage .

Molecular Biology Applications

Ac-calpastatin (184-210) is used in molecular biology to study protein interactions and signaling pathways. It has been utilized to investigate the cleavage of myristoylated alanine-rich C kinase substrate (MARCKS) in kidney cells and the formation of DNA-platinum adducts in neuronal cells, providing insights into protein regulation and DNA repair mechanisms .

Biotechnology and Protein Engineering

In biotechnology, this peptide is used in protein engineering to understand the structure-function relationships of proteases. It aids in designing more efficient and specific protease inhibitors, which can be applied in various industrial and medical contexts .

Clinical Research and Therapeutic Development

Ac-calpastatin (184-210) has implications in clinical research, particularly in the study of diseases where protease activity is dysregulated. It is being explored as a therapeutic agent to inhibit calpain in diseases such as multiple sclerosis, where proteolytic enzymes play a role in the pathogenesis .

Safety And Hazards

特性

InChI |

InChI=1S/C75H160N23O5/c1-10-58(8)71(96-52-70(59(9)99)95-51-69(57(6)7)94-48-64(27-29-73(102)103)90-45-61(22-17-34-87-74(79)80)85-33-16-12-11-14-30-76)54-98-40-20-25-68(98)53-97-39-19-24-67(97)50-93-60(21-13-15-31-77)43-84-37-38-86-62(23-18-35-88-75(81)82)46-89-63(26-28-72(100)101)47-91-66(42-56(4)5)49-92-65(41-55(2)3)44-83-36-32-78/h16,36-37,55-71,83-86,89-96,99H,10-15,17-35,38-54,76-78H2,1-9H3,(H,100,101)(H,102,103)(H4,79,80,87)(H4,81,82,88)/t58-,59+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69+,70+,71+/m0/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFHGYXNXOVYIE-DMJQNVSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CN1CCCC1CN2CCCC2CNC(CCCCN)CN[CH]CNC(CCCN=C(N)N)CNC(CCC(=O)O)CNC(CC(C)C)CNC(CC(C)C)CN[CH]CN)NCC(C(C)O)NCC(C(C)C)NCC(CCC(=O)O)NCC(CCCN=C(N)N)NC[CH]CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CN1CCC[C@H]1CN2CCC[C@H]2CN[C@@H](CCCCN)CN[CH]CN[C@@H](CCCN=C(N)N)CN[C@@H](CCC(=O)O)CN[C@@H](CC(C)C)CN[C@@H](CC(C)C)CN[CH]CN)NC[C@H]([C@@H](C)O)NC[C@H](C(C)C)NC[C@H](CCC(=O)O)NC[C@H](CCCN=C(N)N)NC[CH]CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H160N23O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1464.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-calpastatin (184-210) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate](/img/structure/B593148.png)

![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)

![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593165.png)